molecular formula C10H9BrN2O B1408955 1-(4-Bromobenzyl)-1H-pyrazol-4-ol CAS No. 1597368-43-8

1-(4-Bromobenzyl)-1H-pyrazol-4-ol

Cat. No. B1408955
CAS RN: 1597368-43-8
M. Wt: 253.09 g/mol
InChI Key: OBHHVMKKCHBJRG-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-pyrazol-4-ol, also known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BBP is a pyrazolone derivative that has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Structural Analysis

1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a compound closely related to 1-(4-Bromobenzyl)-1H-pyrazol-4-ol, demonstrates significant potential as an organic intermediate. It incorporates both pyrazole heterocycle and borate functional groups. This compound undergoes nucleophilic substitution reactions and its structure has been extensively analyzed through methods like FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations offer further insights into its molecular structure and electrostatic potential (Yang et al., 2021).

Reactivity in Arylations

The reactivity of 1-(2-bromobenzyl)-4-halopyrazoles, similar to the chemical , is noteworthy in both intermolecular and intramolecular Pd-catalyzed direct arylations. This includes the successful synthesis of various arylated pyrazoles and the formation of dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives, showcasing the versatility of such compounds in synthetic chemistry (Brahim et al., 2016).

Potential in Antibacterial Applications

Pyrazole Schiff bases, including compounds like (Z)-N-(4-bromobenzylidene)-1H-pyrazol-3-amine, have been synthesized and evaluated for their antibacterial properties. These compounds exhibit promising results as potential antibacterial agents against organisms like C. albicans and Gram-negative bacteria (Feng et al., 2018).

Applications in Medicinal Chemistry

A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, akin to 1-(4-Bromobenzyl)-1H-pyrazol-4-ol, have been synthesized and evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), indicating potential applications in anti-prostate cancer drugs (Nakao et al., 2014).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHHVMKKCHBJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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